molecular formula C11H11ClN4O B1391717 2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride CAS No. 1221722-34-4

2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride

Cat. No. B1391717
M. Wt: 250.68 g/mol
InChI Key: UNLGLRHCKOXDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride (2-POCH) is an organic compound that has recently been studied for its potential applications in biomedical research. This compound has a unique structure that is comprised of a pyridine ring and a carboximidamide group, and it is used in a variety of laboratory experiments.

Scientific Research Applications

1. Quantitative Analysis in Chemistry

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed to determine hydrophobic N-alkyloxy substituted amidines, including variants of 2-(Pyridin-3-yloxy)pyridine-4-carboximidamide, which was successfully applied to monitor and control the synthesis process. This method is vital for ensuring precision and accuracy in chemical synthesis and analysis (Wojciechowska et al., 2016).

2. Metal Ion Extraction

A study explored the use of hydrophobic N ′-alkyloxypyridine-2-, -3- and -4-carboximidamides as efficient zinc(II) extractants from acidic chloride solutions. Factors like chloride ion concentration and extractant structure were investigated. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide exhibited high efficiency and suitability in terms of loading capacity for zinc(II) extraction (Wojciechowska et al., 2017).

3. Crystal Structure Analysis

The crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, were studied. The molecules in these structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming a network or chain. Such studies are crucial for understanding molecular interactions and designing new materials (Eya’ane Meva et al., 2017).

4. Synthesis of Novel Compounds

2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride has been utilized in the synthesis of novel compounds. For instance, its derivatives have been used for the Fe(III) recovery in solvent extraction processes. This research contributes to the development of new methods for metal ion extraction and separation (Wojciechowska et al., 2019).

properties

IUPAC Name

2-pyridin-3-yloxypyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O.ClH/c12-11(13)8-3-5-15-10(6-8)16-9-2-1-4-14-7-9;/h1-7H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLGLRHCKOXDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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